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Compound of Interest

Compound Name:
3-(Aminocarbothioyl)pyridinium-1-

olate

CAS No.: 85320-76-9

Cat. No.: B1621122

Get Quote

Executive Summary & Strategic Importance
3-(Aminocarbothioyl)pyridinium-1-olate (CAS: Related to 4621-66-3 parent / 1986-81-8 N-

oxide analog) represents a critical scaffold in the development of antitubercular agents and

NAD+ biosynthesis inhibitors. Structurally, it combines the electronic dipole of the pyridine N-

oxide with the reactivity of a thioamide group.

Key Applications:

Antitubercular Prodrugs: An oxidized metabolite/analog of Ethionamide and Prothionamide,

relevant for overcoming isoniazid resistance.

Bio-orthogonal Chemistry: The N-oxide moiety alters the electrophilicity of the pyridine ring,

enabling unique coordination chemistry with metalloenzymes.

Metabolic Probes: Used to study the suppression of cytosolic NADPH pools in cancer cells.
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Retrosynthetic Analysis & Pathway Design
Direct oxidation of thionicotinamide (Route A) is chemically fraught; strong oxidants (e.g.,

, mCPBA) preferentially attack the sulfur atom, leading to sulfines (

) rather than the desired N-oxide.

Therefore, the Authoritative Route (Route B) utilizes a "Protect-then-Functionalize" logic:

N-Oxidation of the Nitrile: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide. The nitrile

group is inert to these oxidation conditions.

Thioamidation: The nitrile is converted to the thioamide using Hydrogen Sulfide (

) in a basic medium. This method preserves the delicate N-oxide oxygen.
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Figure 1: Retrosynthetic logic prioritizing the stability of the sulfur moiety.

Experimental Protocols
Step 1: Synthesis of 3-Cyanopyridine N-oxide
This step establishes the N-oxide functionality before introducing the sulfur.

Reagents: 3-Cyanopyridine (1.0 eq), 30% Hydrogen Peroxide (

, 5.0 eq), Sodium Tungstate (
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, 0.05 eq) or Urea-Hydrogen Peroxide (UHP).

Solvent: Acetic Acid or Methanol.[1]

Conditions: 70–80°C, 4–6 hours.

Protocol:

Dissolve 3-cyanopyridine (10.4 g, 100 mmol) in glacial acetic acid (50 mL).

Add Sodium Tungstate catalyst (1.65 g).

Add 30%

(15 mL) dropwise over 30 minutes to control the exotherm.

Heat the mixture to 80°C. Monitor via TLC (Ethyl Acetate/Methanol 9:1). The starting material

(

) will disappear, replaced by the N-oxide (

).

Quench & Isolation: Cool to room temperature. Neutralize excess acid with saturated

. Extract with chloroform (

mL).

Dry organic layer over

, filter, and concentrate in vacuo.

Yield: ~90–95% (White crystalline solid, mp 169–171°C).

Step 2: Thioamidation to 3-
(Aminocarbothioyl)pyridinium-1-olate
This reaction converts the nitrile to a thioamide without deoxygenating the pyridine ring.
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Reagents: 3-Cyanopyridine N-oxide (from Step 1), Hydrogen Sulfide gas (

) or Ammonium Sulfide, Triethylamine (

).

Solvent: Pyridine or Ethanol.

Safety Note:

is highly toxic. Perform in a well-ventilated fume hood with gas scrubbers.

Protocol:

Dissolve 3-cyanopyridine N-oxide (5.0 g, 41.6 mmol) in absolute ethanol (40 mL) containing

triethylamine (4.0 mL).

Gas Addition: Bubble a slow stream of dry

gas through the solution at 50–60°C for 2–3 hours.

Visual Cue: The solution will turn yellow/orange, and a precipitate may begin to form.

Completion: Monitor via TLC. The nitrile spot will vanish.

Work-up: Cool the mixture to 0°C. The product often crystallizes out.

Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add

diethyl ether to induce precipitation.

Purification: Recrystallize from water or water/ethanol (1:1).

Yield: ~75–80% (Yellowish crystals).

Characterization & Validation
The following data validates the structure, distinguishing it from the non-oxidized

thionicotinamide.
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Analytical Signatures Table
Technique Parameter

Expected Value /
Observation

Structural Insight

IR Spectroscopy 1240 – 1280 cm Strong band confirms

N-oxide presence.

1100 – 1150 cm Characteristic

thioamide stretch.

3150 – 3350 cm Doublet indicating

primary amide.

^1H-NMR (DMSO-d6)
H-2 (Proton adjacent

to N) 8.5 – 8.7 ppm

Deshielded, but less

than protonated

pyridine (

>9.0). Appears as a

singlet.

H-6 (Proton adjacent

to N) 8.3 – 8.5 ppm

Doublet. Shifted

upfield relative to

parent pyridine due to

N-O electron

donation.

9.5 – 10.0 ppm

Broad singlets (1H

each), exchangeable

with

.

Mass Spectrometry ESI-MS (M+H) m/z ~155.02
Matches Formula

.

Melting Point Range 205 – 210°C (dec)

Higher than parent

thionicotinamide

(~187°C) due to

zwitterionic character.
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Mechanistic Insight: Nucleophilic Addition
The formation of the thioamide proceeds via the nucleophilic attack of the hydrosulfide anion (

) on the nitrile carbon, followed by proton transfer. The N-oxide oxygen does not participate,
preserved by the mild basic conditions.
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Figure 2: Mechanism of thioamide formation from nitrile precursors.

Safety & Handling
Hydrogen Sulfide (

): Extremely hazardous neurotoxin. Use a closed system with a caustic scrubber (NaOH
solution) to neutralize effluent gas.

Peroxides: When concentrating the N-oxidation reaction mixture, ensure no residual

peroxides remain (test with starch-iodide paper). Do not distill to dryness if peroxides are

present.

Storage: The product is hygroscopic and light-sensitive. Store in amber vials under desiccant

at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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